molecular formula C5H10ClNO3 B15127999 rac-(2R,3S)-3-aminooxolane-2-carboxylic acid hydrochloride, cis

rac-(2R,3S)-3-aminooxolane-2-carboxylic acid hydrochloride, cis

Cat. No.: B15127999
M. Wt: 167.59 g/mol
InChI Key: BMSTUCQOEDYABE-UHFFFAOYSA-N
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Description

rac-(2R,3S)-3-aminooxolane-2-carboxylic acid hydrochloride, cis, is a chiral compound that belongs to the family of amino acids. This compound is characterized by its unique stereochemistry, which makes it an important subject of study in the field of organic chemistry. The presence of both amino and carboxylic acid functional groups allows it to participate in a variety of chemical reactions, making it a versatile intermediate in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,3S)-3-aminooxolane-2-carboxylic acid hydrochloride, cis, typically involves the use of chiral catalysts to achieve the desired stereochemistry. One common method involves the hydrogenation of N-heteroaromatic compounds using transition-metal catalysts such as iridium, ruthenium, rhodium, and palladium complexes . The reaction conditions often include the use of a strong Brønsted acid to activate the aromatic ring and facilitate the interaction between the substrate and the catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale hydrogenation reactors and continuous flow processes to ensure high yields and purity. The use of organocatalysis has also been explored for the efficient hydrogenation of certain N-heteroaromatic compounds .

Chemical Reactions Analysis

Types of Reactions

rac-(2R,3S)-3-aminooxolane-2-carboxylic acid hydrochloride, cis, undergoes a variety of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like acyl chlorides and anhydrides are used for amide and ester formation.

Major Products

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Alcohols and aldehydes.

    Substitution: Amides and esters.

Scientific Research Applications

rac-(2R,3S)-3-aminooxolane-2-carboxylic acid hydrochloride, cis, has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which rac-(2R,3S)-3-aminooxolane-2-carboxylic acid hydrochloride, cis, exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with enzymes and receptors, influencing their activity. The carboxylic acid group can participate in acid-base reactions, altering the pH and ionic environment of the reaction medium.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-(2R,3S)-3-aminooxolane-2-carboxylic acid hydrochloride, cis, is unique due to its specific stereochemistry and the presence of both amino and carboxylic acid functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in synthetic chemistry.

Properties

Molecular Formula

C5H10ClNO3

Molecular Weight

167.59 g/mol

IUPAC Name

3-aminooxolane-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C5H9NO3.ClH/c6-3-1-2-9-4(3)5(7)8;/h3-4H,1-2,6H2,(H,7,8);1H

InChI Key

BMSTUCQOEDYABE-UHFFFAOYSA-N

Canonical SMILES

C1COC(C1N)C(=O)O.Cl

Origin of Product

United States

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